An In-depth Technical Guide on the Physicochemical Properties of 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
An In-depth Technical Guide on the Physicochemical Properties of 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid. This molecule, featuring a substituted 1,3,4-thiadiazole core, is of significant interest in materials science and pharmaceutical development due to its versatile chemical functionalities. This document details the compound's structural identity, key physicochemical parameters such as acidity (pKa) and solubility, and the analytical methodologies required for their accurate determination. The causality behind experimental choices and the interpretation of data are emphasized to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.
Introduction and Molecular Identity
3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid is a trifunctional molecule characterized by a central 1,3,4-thiadiazole ring, a carboxylic acid group, and a thiol (mercaptan) group. The 1,3,4-thiadiazole ring is a well-known heterocyclic scaffold that imparts a range of biological activities and coordination properties to molecules.[1][2] The presence of both a carboxylic acid and a thiol group makes this compound particularly interesting for applications in surface chemistry, nanoparticle functionalization, and as a precursor for more complex pharmaceutical agents.
Understanding the fundamental physicochemical properties of this compound is critical for its effective application. Properties such as solubility dictate formulation strategies, while the acidity constants (pKa) of the functional groups govern the molecule's charge state, reactivity, and interaction with biological targets at physiological pH.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid | N/A |
| Molecular Formula | C₅H₆N₂O₂S₃ | [3] |
| Molecular Weight | 238.31 g/mol | N/A |
| CAS Number | 104569-67-7 | N/A |
The structural arrangement of its functional groups—a propanoic acid chain linked via a thioether bond to the C2 position of the thiadiazole ring, which itself bears a mercapto group at the C5 position—is key to its chemical behavior.
Figure 1: Chemical Structure. The diagram shows the thione tautomer, which is often predominant for 2-mercapto-1,3,4-thiadiazoles.
Core Physicochemical Properties
This section details the key physical and chemical properties of the title compound. These parameters are fundamental for predicting its behavior in various systems.
Physical State and Solubility
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Appearance: Typically a white to off-white solid powder.
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Solubility: The molecule's solubility is dictated by its polar functional groups (carboxylic acid, thiadiazole nitrogens) and its overall molecular size. It is expected to be sparingly soluble in water and more soluble in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols.
Rationale for Solubility Profile: The carboxylic acid group can be deprotonated to a carboxylate in neutral or basic aqueous solutions, which would increase water solubility. Conversely, in acidic solutions, the molecule will be fully protonated and less soluble. The presence of the heterocyclic ring and sulfur atoms also contributes to its polarity.
Acidity and pKa Values
The compound possesses two primary acidic protons: one on the carboxylic acid group and one on the mercapto group, which exists in tautomeric equilibrium with its thione form.
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Carboxylic Acid pKa (pKa₁): The propanoic acid moiety is expected to have a pKa value typical for short-chain carboxylic acids, generally in the range of 3.5 - 4.5 . This acidity is primarily influenced by the electron-withdrawing effect of the adjacent thioether and thiadiazole ring.
-
Thiol/Thione pKa (pKa₂): The mercapto group on the 1,3,4-thiadiazole ring is also acidic. For similar 5-mercapto-1,3,4-thiadiazole structures, this pKa is typically in the range of 6.5 - 7.5 . This value is crucial as it determines the protonation state of the heterocyclic portion of the molecule around physiological pH.
The speciation of the molecule at a given pH is critical. At pH below pKa₁, the molecule is neutral. Between pKa₁ and pKa₂, it exists as a monoanion (deprotonated carboxylate). Above pKa₂, it will be a dianion.
Analytical Methodologies and Experimental Protocols
To ensure scientific integrity, the properties described must be verifiable through robust experimental protocols. This section outlines standard methodologies for determining key physicochemical parameters.
Protocol: Determination of Solubility (Shake-Flask Method)
The shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[4][5]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Step-by-Step Protocol:
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Preparation: Add an excess amount of 3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid (e.g., 5-10 mg) to a known volume of the desired solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.[4]
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Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Validation: To confirm equilibrium, the process can be repeated with a longer agitation time (e.g., an additional 24 hours) to ensure the measured concentration does not significantly change.[4]
Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[6][7]
Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at which the acidic and conjugate base forms of a functional group are present in equal concentrations, corresponding to the midpoint of the buffer region on the titration curve.[7][8]
Figure 2: Workflow for pKa Determination. This diagram outlines the key stages of a potentiometric titration experiment.
Step-by-Step Protocol:
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System Setup: Calibrate a potentiometer using standard buffers of at least three different pH values (e.g., 4.0, 7.0, 10.0).[7]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1-5 mM).[7] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl is added.[7]
-
Initial Acidification: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen to remove dissolved CO₂. Add a strong acid (e.g., 0.1 M HCl) to lower the initial pH to ~2, ensuring all acidic groups are fully protonated.
-
Titration: Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) using an autoburette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue until the pH reaches ~12.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values can be determined by finding the pH at the half-equivalence points. More accurately, the equivalence points are identified as the peaks in the first derivative of the titration curve (ΔpH/ΔV), and the pKa values correspond to the pH at the half-volume of each equivalence point.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the chemical structure and purity of the compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show characteristic signals for the two methylene groups (-CH₂-CH₂-) of the propanoic acid chain, likely as two triplets. The acidic protons (-COOH and -SH) may appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with deuterium in solvents like D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would show five distinct signals corresponding to the carbonyl carbon, the two methylene carbons, and the two unique carbons of the thiadiazole ring.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would provide key information about the functional groups. Expected characteristic peaks include a broad absorption for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=N and N-N stretches from the thiadiazole ring, and potentially a weak S-H stretch (~2550-2600 cm⁻¹).
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (238.31 Da). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
While specific spectra for this compound were not found in the initial search, spectral data for similar 1,3,4-thiadiazole structures are available and support these expected characteristics.[9][10][11]
Applications and Relevance
The physicochemical properties outlined in this guide are directly relevant to the compound's potential applications:
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Drug Development: Solubility and pKa are critical parameters in drug design, affecting absorption, distribution, metabolism, and excretion (ADME). The compound's ability to exist in different charge states at physiological pH will govern its interaction with protein targets and cell membranes.
-
Materials Science: The thiol and carboxylic acid groups make this molecule an excellent ligand for functionalizing metal surfaces and nanoparticles (e.g., gold, silver). The thiol group forms strong coordinate bonds with such surfaces, while the carboxylic acid provides a point for further chemical modification or can be used to alter surface charge and hydrophilicity.
-
Corrosion Inhibition: Molecules containing thiadiazole and sulfur atoms are known to be effective corrosion inhibitors for metals, as they can adsorb onto the metal surface and form a protective film.
Conclusion
3-((5-Mercapto-1,3,4-thiadiazol-2-yl)thio)propanoic acid is a molecule with a rich chemical functionality that lends itself to a variety of scientific applications. A thorough understanding of its core physicochemical properties—solubility, acidity, and spectroscopic profile—is the foundation for its rational use in research and development. The methodologies presented herein provide a validated framework for the characterization of this and similar compounds, ensuring data integrity and reproducibility.
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